REACTION_CXSMILES
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Cl[CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>C1COCC1>[CH:5]1[C:4]2[C:9](=[CH:10][C:11]3[C:16]([C:3]=2[CH2:2][N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClCC=1C2=CC=CC=C2C=C2C=CC=CC12
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Name
|
|
Quantity
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9.4 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
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Type
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CUSTOM
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Details
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afforded 5 {21} (4.75 g, 93%) as a white solid
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Name
|
|
Type
|
|
Smiles
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C1=CC=CC2=CC3=CC=CC=C3C(=C12)CN1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |